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molecular formula C14H21ClN2O B8453560 N,N-Dimethyl-4-phenylpiperidine-4-carboxamide monohydrochloride CAS No. 83763-24-0

N,N-Dimethyl-4-phenylpiperidine-4-carboxamide monohydrochloride

Cat. No. B8453560
M. Wt: 268.78 g/mol
InChI Key: ROKCJJLJVBHNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06159967

Procedure details

900 mg (2.7 mmole) of N,N-dimethyl-1-t-butoxycarbonyl-4-phenylpiperidine-4-carboxamide (prepared as described in Preparation 1) were dissolved in 10 ml of ethyl acetate, and 5 ml of a 4 N solution of hydrogen chloride in dioxane were added, whilst ice-cooling. The mixture was then stirred at 0° C. for 1 hour. At the end of this time, the crystals which had deposited were collected by filtration, to give 690 mg (yield 95%) of the title compound as white crystals.
Name
N,N-dimethyl-1-t-butoxycarbonyl-4-phenylpiperidine-4-carboxamide
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:24])[C:3]([C:5]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1)=[O:4].[ClH:25]>C(OCC)(=O)C.O1CCOCC1>[ClH:25].[CH3:1][N:2]([CH3:24])[C:3]([C:5]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)=[O:4] |f:4.5|

Inputs

Step One
Name
N,N-dimethyl-1-t-butoxycarbonyl-4-phenylpiperidine-4-carboxamide
Quantity
900 mg
Type
reactant
Smiles
CN(C(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
At the end of this time, the crystals which had deposited were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CN(C(=O)C1(CCNCC1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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